molecular formula C20H21ClN6O3 B2403258 N1-(2-chlorobenzyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014005-91-4

N1-(2-chlorobenzyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2403258
CAS No.: 1014005-91-4
M. Wt: 428.88
InChI Key: FPIGASLFKWHLEG-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C20H21ClN6O3 and its molecular weight is 428.88. The purity is usually 95%.
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Scientific Research Applications

Inhibition and Metabolism Studies

The chemical structure of N1-(2-chlorobenzyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide suggests its potential interaction with hepatic Cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a wide array of drugs, and understanding the selectivity and inhibition of various CYP isoforms is essential for predicting drug-drug interactions and improving drug safety. Potent and selective chemical inhibitors are valuable tools in CYP phenotyping studies to assess the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Structural and Chemical Properties

The pyrazol-5-yl and pyrimidin-2-yl moieties in the compound are related to pyrazolo[1,5-a]pyrimidine and pyrazolines, heterocyclic compounds known for their diverse medicinal properties. Research on pyrazolo[1,5-a]pyrimidine derivatives has shown a broad range of potential therapeutic applications, including anti-cancer, anti-infectious, and anti-inflammatory effects. Understanding the structure-activity relationship (SAR) of these scaffolds can help medicinal chemists in developing potent drug candidates (Cherukupalli et al., 2017; Shaaban et al., 2012).

Therapeutic Potential and Synthetic Pathways

Studies on related compounds such as pyrazole bearing pyrimidine analogues indicate their significance in antimicrobial drug discovery. The structural features of such compounds, including the presence of electron-withdrawing groups and N-substituted aromatic or hetero-aromatic groups, can be modified to enhance their pharmacokinetic properties and antimicrobial potency (Trivedi et al., 2022).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O3/c1-3-6-14-10-17(28)25-20(23-14)27-16(9-12(2)26-27)24-19(30)18(29)22-11-13-7-4-5-8-15(13)21/h4-5,7-10H,3,6,11H2,1-2H3,(H,22,29)(H,24,30)(H,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIGASLFKWHLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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